molecular formula C6H11NO3 B12873302 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone

1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone

Cat. No.: B12873302
M. Wt: 145.16 g/mol
InChI Key: CBFQQQJUOJGQSH-SRQIZXRXSA-N
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Description

1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is a chemical compound characterized by its pyrrolidine ring structure with hydroxyl groups at the 3rd and 4th positions and an ethanone group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives.

    Ethanone Group Addition: The ethanone group is introduced at the 2nd position through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its effects on metabolic pathways and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially affecting processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

    1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)propanone: Similar structure with a propanone group instead of an ethanone group.

    1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)butanone: Similar structure with a butanone group instead of an ethanone group.

Uniqueness: 1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ethanone group provides unique reactivity compared to similar compounds with different carbon chain lengths.

Biological Activity

Introduction

1-((2R,3R,4R)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It possesses a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions and an ethanone moiety. The molecular formula is C6H11N1O3C_6H_{11}N_1O_3.

PropertyValue
Molecular Weight145.16 g/mol
SolubilitySoluble in water
Melting PointNot available

Pharmacological Effects

This compound has been studied for various biological activities:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may contribute to cellular protection against oxidative stress .
  • Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress . This suggests potential applications in neurodegenerative diseases.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various biological models .

The mechanisms through which this compound exerts its effects include:

  • Free Radical Scavenging : The hydroxyl groups in its structure are believed to play a crucial role in scavenging free radicals.
  • Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cell survival, such as the NF-kB pathway .

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound significantly reduced markers of oxidative stress in brain tissues following induced ischemia. The results indicated a reduction in neuronal death and improved functional recovery post-injury .

Case Study 2: Anti-inflammatory Effects in Cell Cultures

In human cell line experiments, treatment with the compound led to decreased levels of TNF-alpha and IL-6, two key inflammatory markers. These findings suggest that the compound could be beneficial in conditions characterized by chronic inflammation .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1-[(2R,3R,4R)-3,4-dihydroxypyrrolidin-2-yl]ethanone

InChI

InChI=1S/C6H11NO3/c1-3(8)5-6(10)4(9)2-7-5/h4-7,9-10H,2H2,1H3/t4-,5+,6+/m1/s1

InChI Key

CBFQQQJUOJGQSH-SRQIZXRXSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@H]([C@@H](CN1)O)O

Canonical SMILES

CC(=O)C1C(C(CN1)O)O

Origin of Product

United States

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